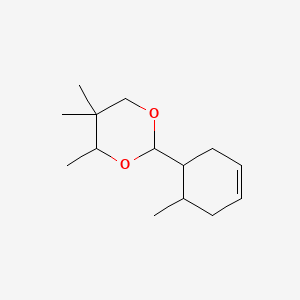
4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a cyclohexene derivative with a dioxane precursor in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which 4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other dioxane derivatives or cyclohexene-containing molecules. Examples could be:
- 1,4-Dioxane
- Cyclohexene
- 2-Methyl-1,3-dioxane
Uniqueness
What sets 4,5,5-Trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane apart is its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
22454-96-2 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
4,5,5-trimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane |
InChI |
InChI=1S/C14H24O2/c1-10-7-5-6-8-12(10)13-15-9-14(3,4)11(2)16-13/h5-6,10-13H,7-9H2,1-4H3 |
InChI Key |
YWSBULKPBQWIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1C2OCC(C(O2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


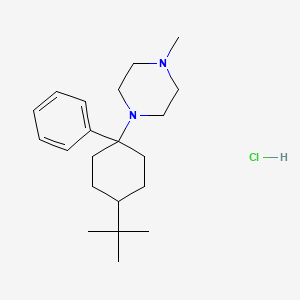
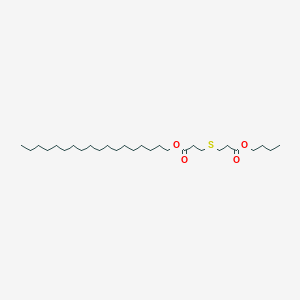
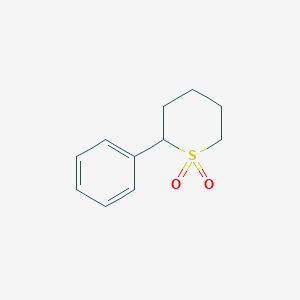
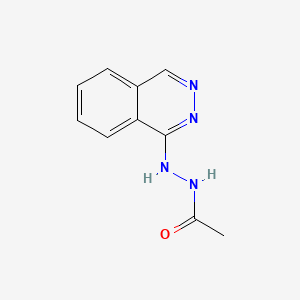
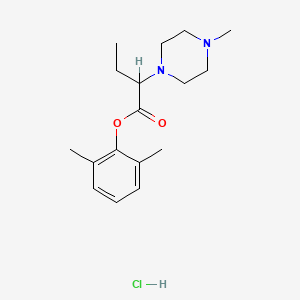
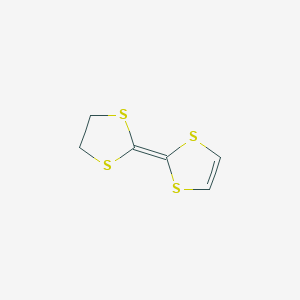
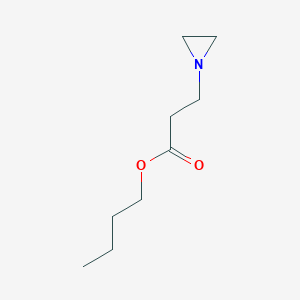
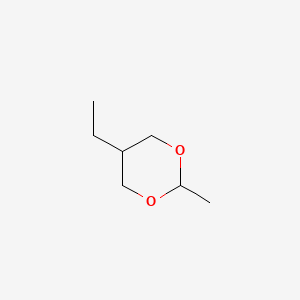
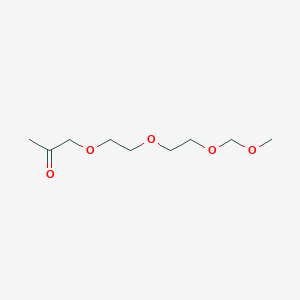
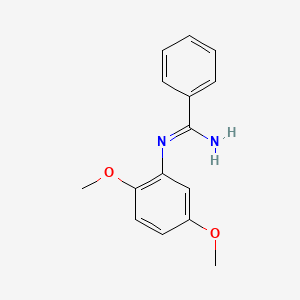
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)



